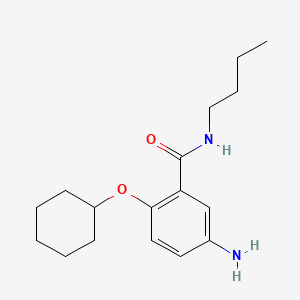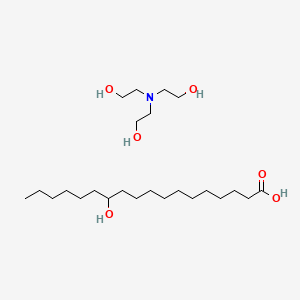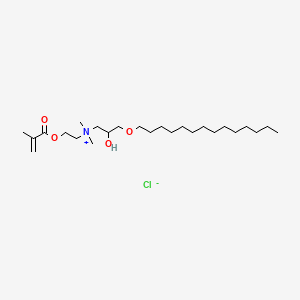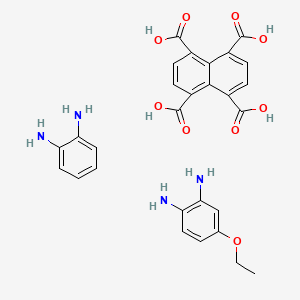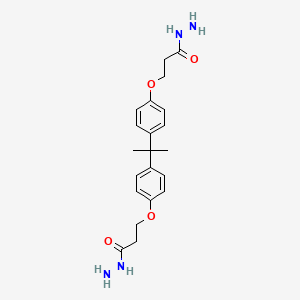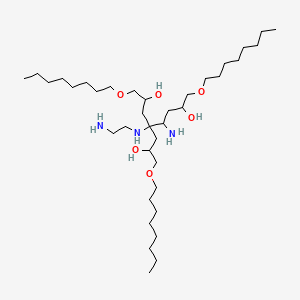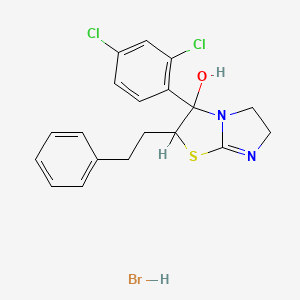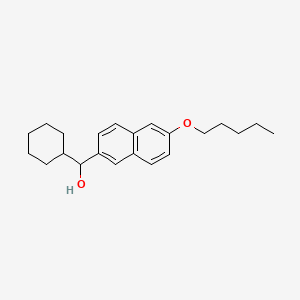
7H-Thiazolo(3,2-b)(1,2,4)triazin-7-one, 3-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-6-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Thiazolo(3,2-b)(1,2,4)triazin-7-one, 3-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-6-propyl- is a complex organic compound that belongs to the class of thiazolo-triazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Thiazolo(3,2-b)(1,2,4)triazin-7-one, 3-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-6-propyl- typically involves multi-step organic reactions. The starting materials often include thiazole and triazine derivatives, which undergo cyclization reactions under specific conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may exhibit various biological activities such as antimicrobial, antiviral, or anticancer properties. It can be used in drug discovery and development to identify new therapeutic agents.
Medicine
In medicine, derivatives of this compound may be investigated for their potential use in treating various diseases. Their ability to interact with specific biological targets makes them promising candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 7H-Thiazolo(3,2-b)(1,2,4)triazin-7-one, 3-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-6-propyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 7H-Thiazolo(3,2-b)(1,2,4)triazin-7-one derivatives with different substituents.
- Other thiazole and triazine-based compounds.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the 3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl group, for example, may enhance its stability, reactivity, or biological activity compared to similar compounds.
Properties
CAS No. |
118788-57-1 |
|---|---|
Molecular Formula |
C22H29N3O2S |
Molecular Weight |
399.6 g/mol |
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-6-propyl-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one |
InChI |
InChI=1S/C22H29N3O2S/c1-8-9-16-19(27)23-20-25(24-16)17(12-28-20)13-10-14(21(2,3)4)18(26)15(11-13)22(5,6)7/h10-12,26H,8-9H2,1-7H3 |
InChI Key |
RTIPTMOGPUZXBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN2C(=CSC2=NC1=O)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


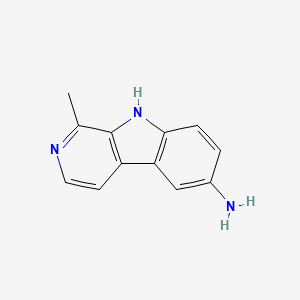
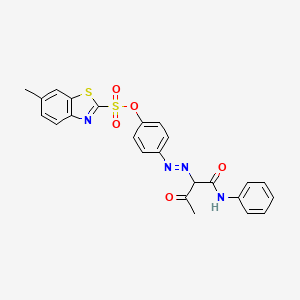
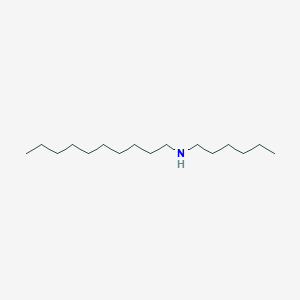
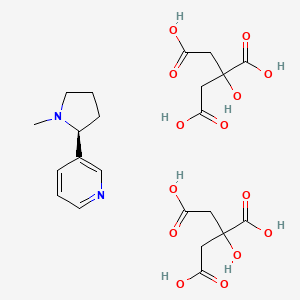
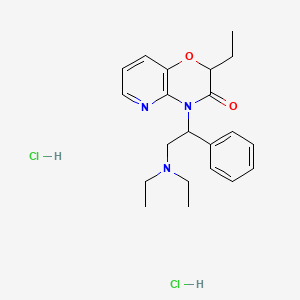
![Ethyl 5-[3-chloro-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate](/img/structure/B12696694.png)
